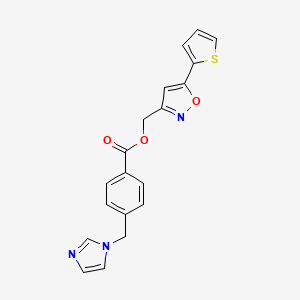
(5-(噻吩-2-基)异恶唑-3-基)甲基 4-((1H-咪唑-1-基)甲基)苯甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate is a complex organic molecule featuring multiple functional groups, including a thiophene ring, an isoxazole ring, an imidazole ring, and a benzoate ester
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the isoxazole and imidazole rings suggests possible interactions with biological macromolecules.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. Isoxazole and imidazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry
Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. This reaction can be catalyzed by various agents, including copper (I) or ruthenium (II) complexes .
Formation of Isoxazole Ring: The isoxazole ring can be synthesized by reacting a nitrile oxide with an alkyne in the presence of a catalyst.
Thiophene Attachment: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Benzoate Ester Formation: The benzoate ester is formed by esterification of the corresponding benzoic acid with an alcohol derivative.
Imidazole Introduction: The imidazole ring is typically introduced through a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable leaving group on the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from nitro groups.
Substitution: Halogenated or nitrated derivatives.
Hydrolysis: Carboxylic acids and alcohols.
作用机制
The mechanism of action of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate would depend on its specific biological target. Generally, compounds with isoxazole and imidazole rings can interact with enzymes or receptors by mimicking natural substrates or inhibitors. These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the active site of the target protein.
相似化合物的比较
Similar Compounds
(5-(thiophen-2-yl)isoxazol-3-yl)methyl benzoate: Lacks the imidazole ring but shares the isoxazole and thiophene moieties.
(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-methylbenzoate: Similar structure but with a methyl group instead of the imidazole ring.
(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-aminobenzoate: Contains an amino group instead of the imidazole ring.
Uniqueness
The uniqueness of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of both the imidazole and isoxazole rings could enhance its ability to interact with a broader range of biological targets compared to similar compounds.
属性
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 4-(imidazol-1-ylmethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-19(15-5-3-14(4-6-15)11-22-8-7-20-13-22)24-12-16-10-17(25-21-16)18-2-1-9-26-18/h1-10,13H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWOUWLIXFGHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
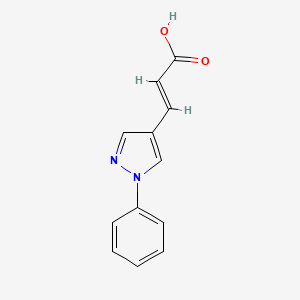
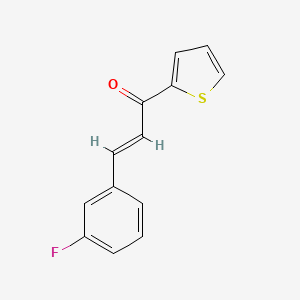

![[3-(Propan-2-yloxy)oxolan-3-yl]methanesulfonyl chloride](/img/structure/B2571416.png)
![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2571417.png)
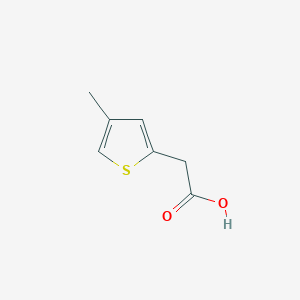
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B2571423.png)
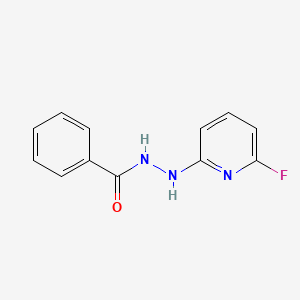
![2,5-dichloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2571425.png)
![1-(Diphenylmethyl)-3-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea](/img/structure/B2571426.png)
![4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B2571429.png)
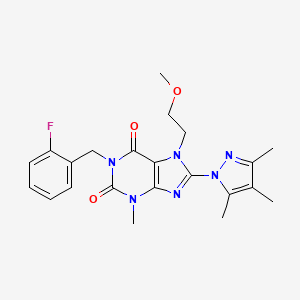
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2571431.png)
![3-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2571432.png)
